Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
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Overview
Description
Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide might involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production would also require rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It might interact with cell surface receptors, triggering downstream signaling pathways.
Protein-protein interactions: The peptide could modulate interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Glycylglycylglycylglycyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.
Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-lysylglycyl-L-aspartic acid: A peptide with a lysine residue instead of ornithine.
Uniqueness
Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.
Properties
CAS No. |
918817-78-4 |
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Molecular Formula |
C20H34N10O10 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H34N10O10/c21-5-12(31)25-6-13(32)26-7-14(33)27-8-15(34)29-10(2-1-3-24-20(22)23)18(38)28-9-16(35)30-11(19(39)40)4-17(36)37/h10-11H,1-9,21H2,(H,25,31)(H,26,32)(H,27,33)(H,28,38)(H,29,34)(H,30,35)(H,36,37)(H,39,40)(H4,22,23,24)/t10-,11-/m0/s1 |
InChI Key |
XDEQLDIVYVEQJK-QWRGUYRKSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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